molecular formula C15H15N3O2 B4853101 2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B4853101
M. Wt: 269.30 g/mol
InChI Key: KMZREJSSDBUZIY-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that combines the structural features of pyrazole and isoindole. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and isoindole moieties in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-[3-(3-methylpyrazol-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-7-10-17(16-11)8-4-9-18-14(19)12-5-2-3-6-13(12)15(18)20/h2-3,5-7,10H,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZREJSSDBUZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Formation of the Pyrazole Moiety: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, 3-methyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Alkylation: : The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 3-methyl-1H-pyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 3-(3-methyl-1H-pyrazol-1-yl)propane.

  • Formation of the Isoindole Moiety: : The isoindole ring can be synthesized by the condensation of phthalic anhydride with an amine. For instance, phthalic anhydride can react with ammonia to form isoindole-1,3-dione.

  • Coupling Reaction: : Finally, the 3-(3-methyl-1H-pyrazol-1-yl)propane is coupled with isoindole-1,3-dione under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the isoindole moiety, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl chain connecting the pyrazole and isoindole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the isoindole moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, 2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione may exhibit biological activity due to its heterocyclic nature. It could be investigated for potential anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound might be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole moiety could be involved in hydrogen bonding or π-π interactions, while the isoindole moiety might participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the isoindole structure.

    Isoindole-1,3-dione: Contains the isoindole moiety but lacks the pyrazole structure.

    2-[3-(1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of both pyrazole and isoindole moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione

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